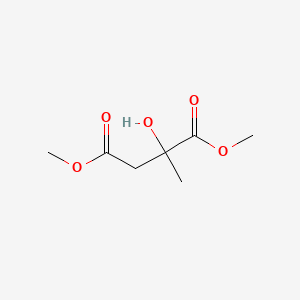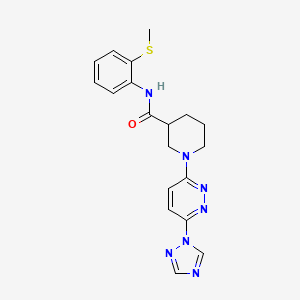
(5-Cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
The molecular structure of this compound is unique, as it includes a cyclopropyl group, an isoxazole ring, a pyridazine ring, and a pyrrolidine ring. This complex structure is likely to contribute to its diverse applications in scientific research.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its unique structure . For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Research on heterocyclic compounds, particularly those involving isoxazole, pyrrolidine, and methanone functionalities, plays a critical role in medicinal chemistry and drug discovery. These compounds are often explored for their biological and pharmacological activities, which can include antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial and Antioxidant Activities : The synthesis of heterocyclic compounds like pyrazoles and their derivatives has been extensively studied for their biological activities. For instance, pyrazole and its derivatives are known for their antimicrobial and antioxidant activities. These compounds have been synthesized and evaluated against a variety of bacterial strains, showing moderate activity (Golea Lynda, 2021) [https://consensus.app/papers/synthesis-molecular-docking-analysis-antibacterial-lynda/2d95493750265157bba685bae33b672a/?utm_source=chatgpt].
Anticancer and Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine has been targeted for their potential anticancer and antimicrobial activities. These synthesized compounds have shown significant results in vitro against cancer cell lines and pathogenic bacterial strains (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021) [https://consensus.app/papers/synthesis-docking-study-13oxazole-clubbed-katariya/726faba6ed1a58ddb3684c2560f92fa1/?utm_source=chatgpt].
Mechanism-based Inhibitors and Bioactivation Pathways : Studies on the bioactivation pathways of heterocyclic compounds, including isoxazoles, reveal complex interactions with enzymes and potential for forming reactive intermediates. These pathways can lead to the discovery of novel mechanism-based inhibitors for various enzymes, offering insights into drug design and therapeutic interventions (J. Frank, S. H. van Krimpen, P. Verwiel, J. Jongejan, A. C. Mulder, J. A. Duine, 1989) [https://consensus.app/papers/mechanism-inhibition-methanol-dehydrogenase-frank/f7658f170a5f5ea4860abf8bb16c8c2e/?utm_source=chatgpt].
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(12-8-13(22-18-12)10-3-4-10)19-7-5-11(9-19)21-14-2-1-6-16-17-14/h1-2,6,8,10-11H,3-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXLRLGTVARTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2599518.png)



![2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2599528.png)

![N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide](/img/structure/B2599532.png)


![Ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2599536.png)
![3,11-Diazatricyclo[6.2.1.02,7]undecane;dihydrochloride](/img/structure/B2599537.png)

![4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2599539.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2599541.png)